REACTION_CXSMILES
|
Cl[C:2]1[O:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[OH:11][C@@H:12]1[CH2:16][CH2:15][NH:14][CH2:13]1.C(N(CC)CC)C>C1COCC1>[O:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=[C:2]1[N:14]1[CH2:15][CH2:16][CH:12]([OH:11])[CH2:13]1
|
Name
|
|
Quantity
|
5.1 mL
|
Type
|
reactant
|
Smiles
|
ClC=1OC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
4.28 g
|
Type
|
reactant
|
Smiles
|
O[C@H]1CNCC1
|
Name
|
|
Quantity
|
4.42 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred 12 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with THF (3×5 mL)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel flash column chromatography
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=NC2=C1C=CC=C2)N2CC(CC2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.74 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |